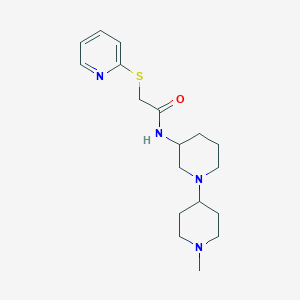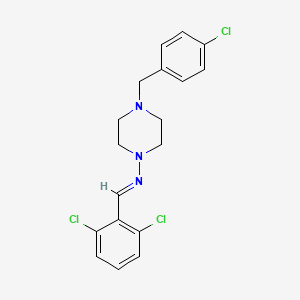
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-pyridinylthio)acetamide
Vue d'ensemble
Description
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-pyridinylthio)acetamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPAA is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and differentiation.
Mécanisme D'action
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-pyridinylthio)acetamide selectively inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which in turn affects a variety of cellular processes. The inhibition of CK2 by this compound has been shown to have a variety of effects on cell growth, proliferation, and differentiation, depending on the specific target proteins involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a critical mechanism for the elimination of cancer cells. In neurodegenerative diseases, this compound has been shown to reduce the formation of toxic protein aggregates, which can lead to the death of neurons. In infectious diseases, this compound has been shown to inhibit the replication of viruses, which can prevent the spread of infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-pyridinylthio)acetamide for lab experiments is its high potency and selectivity for CK2. This allows researchers to selectively inhibit CK2 without affecting other cellular processes. This compound is also readily available in high purity, making it easy to use in experiments. One limitation of this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used. Careful dose optimization is necessary to ensure that the effects of this compound are specific to CK2 inhibition and not due to non-specific toxicity.
Orientations Futures
There are several future directions for the study of N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-pyridinylthio)acetamide. One area of research is the development of this compound as an anticancer agent. Further studies are needed to determine the optimal dose and treatment regimen for this compound in different types of cancer. Another area of research is the development of this compound as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the effects of this compound on different types of protein aggregates and to optimize its dose and treatment regimen. Finally, further studies are needed to determine the potential of this compound as an antiviral agent for infectious diseases.
Applications De Recherche Scientifique
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential use in scientific research. Its ability to selectively inhibit CK2 has been shown to have a variety of applications in the fields of cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been shown to play a critical role in the survival and growth of cancer cells, making it an attractive target for therapeutic intervention. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. In neurodegenerative diseases, CK2 has been shown to play a role in the formation of toxic protein aggregates, such as those found in Alzheimer's and Parkinson's disease. This compound has been shown to reduce the formation of these aggregates in vitro, making it a potential therapeutic agent for these diseases. In infectious diseases, CK2 has been shown to play a role in the replication of viruses such as HIV and hepatitis C. This compound has been shown to inhibit the replication of these viruses in vitro, making it a potential antiviral agent.
Propriétés
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4OS/c1-21-11-7-16(8-12-21)22-10-4-5-15(13-22)20-17(23)14-24-18-6-2-3-9-19-18/h2-3,6,9,15-16H,4-5,7-8,10-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKJFHCBMIZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[2-(2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3890441.png)
![N'-[2-(4-chlorophenyl)acetyl]butanohydrazide](/img/structure/B3890453.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890459.png)
![N-[(5-methyl-2-furyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890467.png)

![2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3890481.png)
![5,12-dibenzyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B3890487.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890498.png)
![ethyl 7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890505.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890506.png)
![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890512.png)
![isopropyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3890522.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3890549.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890553.png)